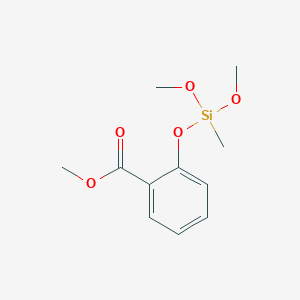

Methyl 2-((dimethoxymethylsilyl)oxy)benzoate

Description

Methyl 2-((dimethoxymethylsilyl)oxy)benzoate (CAS: 83918-62-1) is an organosilicon ester derivative of benzoic acid. Its structure features a dimethoxymethylsilyl (DMMS) ether group at the ortho position of the methyl benzoate scaffold. This compound is primarily utilized in organic synthesis as a silicon-based protecting group for hydroxyl functionalities, offering stability under specific reaction conditions . The DMMS group enhances hydrolytic resistance compared to conventional alkyl or aryl ethers, making it valuable in multi-step syntheses.

Properties

CAS No. |

84682-35-9 |

|---|---|

Molecular Formula |

C11H16O5Si |

Molecular Weight |

256.33 g/mol |

IUPAC Name |

methyl 2-[dimethoxy(methyl)silyl]oxybenzoate |

InChI |

InChI=1S/C11H16O5Si/c1-13-11(12)9-7-5-6-8-10(9)16-17(4,14-2)15-3/h5-8H,1-4H3 |

InChI Key |

QTPRCMMBZZJLSB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O[Si](C)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(dimethoxymethylsilyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of an acid catalyst, followed by silylation with dimethoxymethylsilane. The reaction conditions often include:

Esterification: Using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions.

Silylation: The esterified product is then reacted with dimethoxymethylsilane in the presence of a base such as triethylamine or pyridine to introduce the silyl group.

Industrial Production Methods

Industrial production methods for methyl 2-[(dimethoxymethylsilyl)oxy]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Chemistry

Methyl 2-((dimethoxymethylsilyl)oxy)benzoate serves as a precursor in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in developing new materials and compounds.

Biology

Research has explored the potential biological activities of this compound. Its interactions with biomolecules suggest possible therapeutic applications, particularly in drug development. Preliminary studies indicate that it may exhibit antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block for pharmaceuticals. Its ability to modify biological pathways makes it a candidate for developing new therapeutic agents.

Industry

The compound is utilized in producing specialty chemicals and materials. Its silane group enhances adhesion properties, making it valuable in coatings and sealants.

Comparative Analysis Table

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Precursor for complex organic synthesis | Synthesis of substituted benzoates |

| Biology | Investigated for antimicrobial and anti-inflammatory activities | Potential drug candidates |

| Medicine | Building block for pharmaceuticals | Development of new therapeutic agents |

| Industry | Used in coatings and sealants | Enhanced adhesion properties |

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial effects of this compound against various pathogens. The compound demonstrated significant activity, with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against certain bacteria. -

Anti-inflammatory Properties :

Research focused on the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Docking studies indicated favorable binding interactions, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). -

Chemical Reactivity :

The compound's reactivity was studied in various chemical transformations, revealing its utility as a versatile reagent in organic synthesis. Its ability to participate in oxidation and substitution reactions enhances its applicability in creating diverse chemical products.

Mechanism of Action

The mechanism of action of methyl 2-[(dimethoxymethylsilyl)oxy]benzoate involves its interaction with molecular targets through its functional groups. The ester and silyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Functional Group Influence on Reactivity and Stability

- Silicon-Based Ether vs. Phosphoryl Esters : The DMMS group in the target compound provides superior hydrolytic stability under neutral and mildly acidic conditions compared to phosphoryl esters (e.g., compound 21 in ), which are prone to hydrolysis in aqueous media . This makes the DMMS derivative more suitable for prolonged synthetic steps.

- Comparison with Allyl Ethers : Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate () contains a photolabile allyl ether, which can undergo cleavage under UV light. In contrast, the DMMS group requires fluoride ions (e.g., TBAF) for deprotection, enabling orthogonal protection strategies .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | Key Spectral Data |

|---|---|---|---|

| Methyl 2-((dimethoxymethylsilyl)oxy)benzoate | Not reported | Moderate in THF, DCM | $^{29}\text{Si NMR}$: δ −10 to −15 |

| Methyl 2-(benzoyloxy)benzoate | 85–87 | High in acetone | $^{1}\text{H NMR}$: δ 8.1 (d, Ar-H) |

| Tribenuron methyl ester | 141–143 | Low in water | IR: 1740 cm$^{-1}$ (C=O) |

- Spectral Differentiation : The DMMS group in the target compound is identifiable via $^{29}\text{Si NMR}$ (δ −10 to −15) and IR Si-O stretches (~1050 cm$^{-1}$), distinguishing it from carbonyl-rich analogues like tribenuron methyl ester .

Biological Activity

Methyl 2-((dimethoxymethylsilyl)oxy)benzoate is a siloxane compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, also known by its CAS number, exhibits a unique structure that combines a benzoate moiety with a dimethoxymethylsilyl group. This structural configuration is significant for its biological interactions.

- Molecular Formula : C11H14O4Si

- Molecular Weight : 246.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester functional group can undergo hydrolysis in biological systems, leading to the release of active metabolites that may exert pharmacological effects.

Key Mechanisms:

- Enzyme Interaction : The compound may influence enzymatic pathways, potentially acting as an inhibitor or modulator.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes, affecting membrane fluidity and function.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : In vitro studies have shown that it may reduce inflammatory markers in cell cultures.

- Cytotoxicity : Some studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic applications.

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals:

- Acute Toxicity : Studies indicate an oral LD50 greater than 2000 mg/kg, suggesting low acute toxicity.

- Environmental Impact : The compound is noted for its environmental persistence, with an LC50 for fish at 4.6 mg/L, indicating potential ecological risks .

Future Directions

Further research is needed to explore the full spectrum of biological activities and mechanisms of action of this compound. Potential areas for exploration include:

- In vivo Studies : To assess efficacy and safety in living organisms.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Formulation Development : To create effective delivery systems for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.